![molecular formula C17H23NO4 B5230653 diethyl {[(4-isopropylphenyl)amino]methylene}malonate](/img/structure/B5230653.png)
diethyl {[(4-isopropylphenyl)amino]methylene}malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl {[(4-isopropylphenyl)amino]methylene}malonate, also known as DIMM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a yellow crystalline solid with a molecular formula of C17H21NO4 and a molecular weight of 311.35 g/mol.
Applications De Recherche Scientifique
Diethyl {[(4-isopropylphenyl)amino]methylene}malonate has shown potential applications in various scientific research fields. It has been used in the synthesis of novel molecules for drug discovery, as a fluorescent probe for imaging studies, and as a ligand for metal ion coordination chemistry. It has also been studied for its potential use in organic solar cells and as a catalyst in organic reactions.
Mécanisme D'action
The mechanism of action of Diethyl {[(4-isopropylphenyl)amino]methylene}malonate is not fully understood. However, it is believed that the compound interacts with specific receptors or enzymes in cells, leading to changes in cellular signaling pathways and gene expression. This can result in various physiological and biochemical effects.
Biochemical and Physiological Effects:
Studies have shown that Diethyl {[(4-isopropylphenyl)amino]methylene}malonate can have various biochemical and physiological effects. It has been shown to have anti-inflammatory properties, inhibit the growth of cancer cells, and reduce oxidative stress in cells. It has also been studied for its potential use in the treatment of neurodegenerative diseases and as an anti-viral agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Diethyl {[(4-isopropylphenyl)amino]methylene}malonate in lab experiments is its high yield and purity. This makes it a viable option for large-scale production and for use in various research applications. However, one limitation is that the compound is not readily available commercially and must be synthesized in the lab. This can be time-consuming and costly.
Orientations Futures
There are several future directions for research on Diethyl {[(4-isopropylphenyl)amino]methylene}malonate. One area of interest is its potential use in the development of new drugs for the treatment of various diseases. It has also been studied for its potential use in the development of new materials for solar cells and other electronic devices. Additionally, further research is needed to fully understand the compound's mechanism of action and its potential applications in various scientific fields.
Conclusion:
In conclusion, Diethyl {[(4-isopropylphenyl)amino]methylene}malonate is a chemical compound that has shown potential applications in various scientific research fields. Its high yield and purity make it a viable option for large-scale production and for use in various research applications. Further research is needed to fully understand the compound's mechanism of action and its potential applications in various scientific fields.
Méthodes De Synthèse
Diethyl {[(4-isopropylphenyl)amino]methylene}malonate can be synthesized through a one-step reaction between ethyl cyanoacetate, isopropylphenylamine, and malonic acid in the presence of a base catalyst. The reaction yields the desired product with a high yield and purity, making it a viable option for large-scale production.
Propriétés
IUPAC Name |
diethyl 2-[(4-propan-2-ylanilino)methylidene]propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-5-21-16(19)15(17(20)22-6-2)11-18-14-9-7-13(8-10-14)12(3)4/h7-12,18H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHKKXPGIKQIIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=C(C=C1)C(C)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl ({[4-(propan-2-yl)phenyl]amino}methylidene)propanedioate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(2-furylmethyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B5230582.png)
![N-(2,6-dichlorophenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5230586.png)
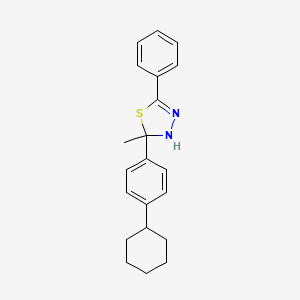
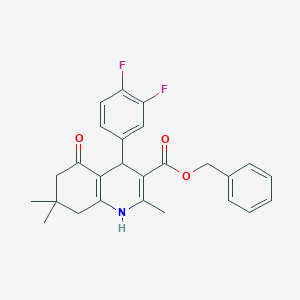
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B5230607.png)
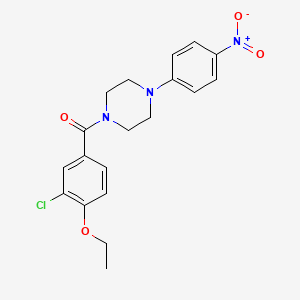
![4-methoxy-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B5230623.png)
![3-(4-methoxyphenyl)-11-(2-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5230641.png)
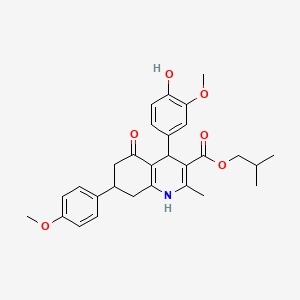
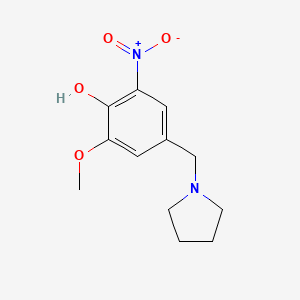
![[1-(4-methoxy-3-nitrobenzyl)-1H-imidazol-2-yl]methanol hydrochloride](/img/structure/B5230665.png)

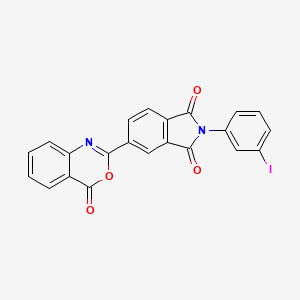
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2,6-dimethoxybenzyl)benzamide](/img/structure/B5230682.png)